molecular formula C9H9NO5 B13076279 Ethyl 2-hydroxy-6-nitrobenzoate

Ethyl 2-hydroxy-6-nitrobenzoate

Cat. No.: B13076279
M. Wt: 211.17 g/mol
InChI Key: UWNNFIIPEPEGTK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a hydroxyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-6-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and hydroxylation reactions. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by hydroxylation to add the hydroxyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of ethyl 2-oxo-6-nitrobenzoate.

    Reduction: Formation of ethyl 2-hydroxy-6-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Scientific Research Applications

Ethyl 2-hydroxy-6-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Ethyl 2-hydroxy-3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 2-hydroxy-6-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-hydroxy-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl 2-hydroxy-6-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)8-6(10(13)14)4-3-5-7(8)11/h3-5,11H,2H2,1H3

InChI Key

UWNNFIIPEPEGTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)[N+](=O)[O-]

Origin of Product

United States

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